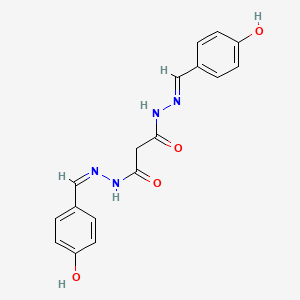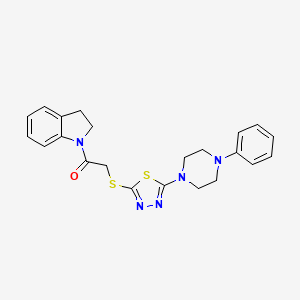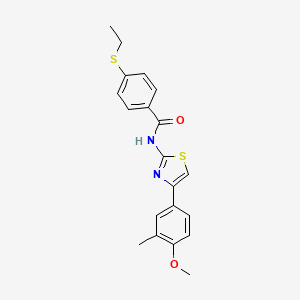![molecular formula C21H16N2OS B2397543 N-[3-(1,3-benzothiazol-2-yl)phényl]-3-méthylbenzamide CAS No. 312922-44-4](/img/structure/B2397543.png)
N-[3-(1,3-benzothiazol-2-yl)phényl]-3-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities . They have shown promising activity against various bacterial strains, including Staphylococcus aureus . Therefore, the primary targets of this compound are likely bacterial cells, specifically Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives are known to interact with bacterial cells, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with essential biochemical pathways in bacteria, leading to their inhibition . The downstream effects of this interference include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
It is noted that admet calculation showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site to exert its effects .
Result of Action
The result of the action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is the inhibition of bacterial growth and proliferation . This is achieved through the compound’s interaction with bacterial cells and its interference with essential biochemical pathways . The compound has shown promising activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Analyse Biochimique
Biochemical Properties
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and can involve both binding and enzymatic activity .
Cellular Effects
The effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide on cells are diverse and can influence various cellular processes . It has been found to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is transported and distributed within cells and tissues in a manner that is still being investigated . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like chloroform . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents. Methods like microwave irradiation and one-pot multicomponent reactions are also utilized to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane (DMP) to form benzothiazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include benzothiazole oxides, reduced benzothiazole derivatives, and substituted benzothiazole compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with antibacterial properties.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its potent antibacterial activity.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide stands out due to its unique combination of benzothiazole and benzamide moieties, which confer enhanced biological activity and stability. Its diverse applications in various fields of research and industry further highlight its significance .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNXNRSCTLZKTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)




![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/new.no-structure.jpg)
![3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2397477.png)
![N-[cyclopentyl(phenyl)methyl]but-2-ynamide](/img/structure/B2397478.png)
![1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2397481.png)
![ethyl 4-[(2-methoxyethyl)amino]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2397482.png)
